molecular formula C9H9FN4O B2579037 3-amino-5-fluoro-1H-indole-2-carbohydrazide CAS No. 843638-43-7

3-amino-5-fluoro-1H-indole-2-carbohydrazide

Cat. No.: B2579037
CAS No.: 843638-43-7
M. Wt: 208.196
InChI Key: SHMDWZIYZKCUBF-UHFFFAOYSA-N
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Description

3-amino-5-fluoro-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-amino-5-fluoro-1H-indole-2-carbohydrazide may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Cellular Effects

Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole is a key component of tryptophan metabolism, and indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Preparation Methods

The synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide typically involves the reaction of 5-fluoro-1H-indole-2-carbohydrazide with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-amino-5-fluoro-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

Scientific Research Applications

3-amino-5-fluoro-1H-indole-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

3-amino-5-fluoro-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-5-fluoro-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O/c10-4-1-2-6-5(3-4)7(11)8(13-6)9(15)14-12/h1-3,13H,11-12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMDWZIYZKCUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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